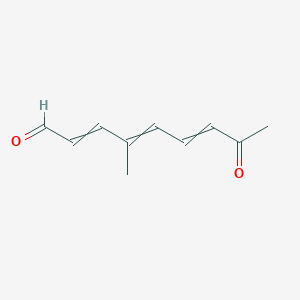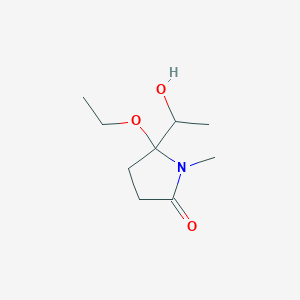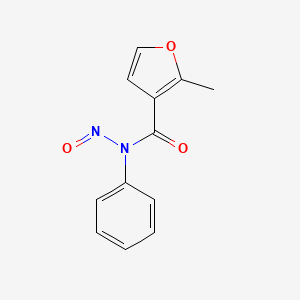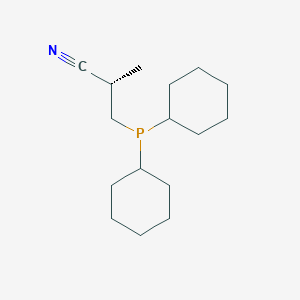
4-Methyl-8-oxonona-2,4,6-trienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-8-oxonona-2,4,6-trienal is an organic compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.201 g/mol This compound is known for its unique structure, which includes multiple conjugated double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-8-oxonona-2,4,6-trienal typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of 4-methyl-2-pentanone with acrolein, followed by oxidation to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of catalysts and advanced separation techniques, such as distillation and chromatography, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-8-oxonona-2,4,6-trienal can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Methyl-8-oxonona-2,4,6-trienal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-8-oxonona-2,4,6-trienal involves its interaction with specific molecular targets. The compound’s conjugated double bonds and ketone group allow it to participate in various chemical reactions, which can affect biological pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2E,4E,6Z)-Nona-2,4,6-trienal: This compound is structurally similar and is known for its role in the aroma of walnuts.
Uniqueness
4-Methyl-8-oxonona-2,4,6-trienal is unique due to its specific structure and reactivity. Its multiple conjugated double bonds and ketone group provide distinct chemical properties that differentiate it from other similar compounds .
Properties
CAS No. |
669774-83-8 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-methyl-8-oxonona-2,4,6-trienal |
InChI |
InChI=1S/C10H12O2/c1-9(6-4-8-11)5-3-7-10(2)12/h3-8H,1-2H3 |
InChI Key |
XYXXXZADOFJTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(=O)C)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-ylcarbamyl chloride](/img/structure/B12528866.png)


![4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one](/img/structure/B12528880.png)


![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)
![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)

![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)

![3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12528932.png)

![6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile](/img/structure/B12528942.png)
